molecular formula C13H13BrN4O3 B213646 4-bromo-1-ethyl-N-(2-methyl-5-nitrophenyl)-1H-pyrazole-5-carboxamide

4-bromo-1-ethyl-N-(2-methyl-5-nitrophenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B213646
M. Wt: 353.17 g/mol
InChI Key: MPFMIFFTLBLJEZ-UHFFFAOYSA-N
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Description

4-Bromo-1-ethyl-N-{5-nitro-2-methylphenyl}-1H-pyrazole-5-carboxamide is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a bromine atom at the 4th position, an ethyl group at the 1st position, and a nitro-substituted phenyl group at the N-position of the pyrazole ring The carboxamide group is attached to the 5th position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-ethyl-N-(2-methyl-5-nitrophenyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-1-ethyl-N-{5-nitro-2-methylphenyl}-1H-pyrazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-1-ethyl-N-(2-methyl-5-nitrophenyl)-1H-pyrazole-5-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The nitro group may play a role in redox reactions, while the bromine atom and ethyl group may influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-ethyl-N-{5-nitro-2-methylphenyl}-1H-pyrazole-5-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the nitro-substituted phenyl group and the carboxamide moiety distinguishes it from other pyrazole derivatives, potentially leading to unique interactions with biological targets and distinct chemical reactivity.

Properties

Molecular Formula

C13H13BrN4O3

Molecular Weight

353.17 g/mol

IUPAC Name

4-bromo-2-ethyl-N-(2-methyl-5-nitrophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C13H13BrN4O3/c1-3-17-12(10(14)7-15-17)13(19)16-11-6-9(18(20)21)5-4-8(11)2/h4-7H,3H2,1-2H3,(H,16,19)

InChI Key

MPFMIFFTLBLJEZ-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)Br)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C

Origin of Product

United States

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